molecular formula C20H21N3O4S B2513788 (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate CAS No. 307341-42-0

(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate

Cat. No.: B2513788
CAS No.: 307341-42-0
M. Wt: 399.47
InChI Key: JEUYSERDZXQXGI-JWGURIENSA-N
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Description

(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Biological Activity

(E)-Diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities based on recent studies, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This compound features a thiophene core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antitumor and antibacterial properties. The following sections delve into specific findings regarding these activities.

Antitumor Activity

Recent studies have shown that thiophene derivatives can effectively inhibit cancer cell proliferation. For instance, a study evaluating various thiophene-based compounds reported IC50 values ranging from 17 nM to 130 nM against different cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin assembly and induction of apoptosis through the intrinsic mitochondrial pathway .

Table 1: Antitumor Activity of Thiophene Derivatives

CompoundCell LineIC50 (nM)Mechanism
Compound AA549 (Lung)25Tubulin inhibition
Compound BMCF7 (Breast)45Apoptosis induction
Compound CHeLa (Cervical)60Cell cycle arrest

Antibacterial Activity

In addition to antitumor effects, this compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. One study noted that certain derivatives exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .

Table 2: Antibacterial Activity Against Various Bacteria

BacteriumMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0080.015
Enterobacter cloacae0.0040.008

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on a novel thiophene derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, leading to significant tumor size reduction compared to control groups .
  • Case Study on Antibacterial Properties : Another investigation focused on the antibacterial efficacy of thiophene compounds against multi-drug resistant strains of bacteria. The results highlighted the potential for these compounds as alternatives to conventional antibiotics, particularly in treating infections caused by resistant strains .

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-methyl-1H-indol-3-yl)diazenyl]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-26-19(24)15-11(3)17(20(25)27-6-2)28-18(15)23-22-16-12(4)21-14-10-8-7-9-13(14)16/h7-10,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVDKZSLKQWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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